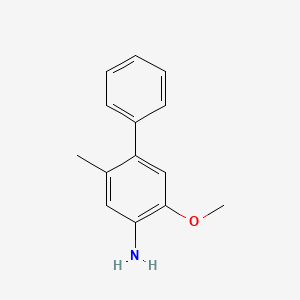

5-Methyl-4-phenyl-o-anisidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-13(15)14(16-2)9-12(10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPFRHHIACJMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942878 | |

| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-76-4 | |

| Record name | 5-Methoxy-2-methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Methyl-4-phenyl-o-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of 5-Methyl-4-phenyl-o-anisidine, a substituted biphenyl amine with potential applications in medicinal chemistry and materials science. Due to the absence of a published direct synthesis protocol, a plausible and efficient synthetic route is proposed, commencing from commercially available starting materials. This guide furnishes detailed experimental procedures for the synthesis and purification of the target molecule and its key intermediate. Furthermore, a thorough characterization of the final compound using modern analytical techniques is described, with expected data summarized for clarity. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Visual representations of the synthetic pathway and characterization workflow are provided to facilitate understanding.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from 2-bromo-5-methyl-4-nitroanisole. The first step is the reduction of the nitro group to form the corresponding amine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-amino-5-methylanisole (Intermediate A)

Materials:

-

2-Bromo-5-methyl-4-nitroanisole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromo-5-methyl-4-nitroanisole (1.0 equivalent) in ethanol (approximately 5 mL per 1 mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 5.0 equivalents).[1]

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to neutralize the acidic mixture and dissolve the tin salts.[1]

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-amino-5-methylanisole.

-

The product can be purified further by column chromatography on silica gel if required.

Step 2: Synthesis of this compound

Materials:

-

2-Bromo-4-amino-5-methylanisole (Intermediate A)

-

Phenylboronic acid

-

Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., 2M aqueous sodium carbonate (Na₂CO₃) solution)

-

Solvent (e.g., Toluene/Dioxane mixture, 4:1)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas (Argon or Nitrogen)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk tube, combine 2-bromo-4-amino-5-methylanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and the solvent mixture (e.g., toluene/dioxane, 4:1, approximately 10 mL per 1 mmol of the bromo-compound).[2]

-

Add the 2M aqueous sodium carbonate solution (approximately 10 mL per 1 mmol of the bromo-compound).[2]

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a suitable temperature (e.g., 85 °C) under an inert atmosphere.[2]

-

Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic methods to confirm its structure and purity.

Characterization Workflow

Data Presentation

The expected quantitative data from the characterization analyses are summarized in the tables below. These are predicted values based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.3 | Multiplet | 5H | Phenyl-H |

| ~ 6.8 | Singlet | 1H | Aromatic-H (on anisidine ring) |

| ~ 6.7 | Singlet | 1H | Aromatic-H (on anisidine ring) |

| ~ 4.0 - 3.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 2.2 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts for the aromatic protons on the anisidine ring can vary. 2D NMR techniques like COSY and NOESY would be beneficial for definitive assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 140 | Aromatic C-O and C-N |

| ~ 140 - 135 | Aromatic C-C (ipso-carbon of phenyl group) |

| ~ 130 - 125 | Aromatic C-H (phenyl group) |

| ~ 125 - 110 | Aromatic C-H and C-C (anisidine ring) |

| ~ 56 | -OCH₃ |

| ~ 18 | -CH₃ |

Note: The chemical shifts of quaternary carbons in the aromatic region can be identified by the absence of a signal in a DEPT-135 experiment.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric)[3] |

| 3100 - 3000 | Medium | Aromatic C-H stretching[4] |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |

| 1620 - 1580 | Medium | N-H bending[3] |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching[4] |

| 1335 - 1250 | Strong | Aromatic C-N stretching[3] |

| 1275 - 1200 | Strong | Aryl ether C-O stretching |

| 910 - 665 | Strong, Broad | N-H wagging[3] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 213 | [M]⁺˙ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 182 | [M - OCH₃]⁺ |

| 167 | [M - CH₃ - OCH₃]⁺ |

Note: The molecular ion of an aromatic amine is expected to be intense. Fragmentation pathways often involve the loss of substituents from the aromatic ring.[5]

Conclusion

This technical guide outlines a feasible synthetic strategy and a comprehensive characterization plan for this compound. The detailed experimental protocols and tabulated expected analytical data provide a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce and verify this compound of interest. The provided workflows and data will aid in the successful execution and confirmation of the synthesis of this compound.

References

"physical and chemical properties of 5-Methyl-4-phenyl-o-anisidine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methyl-4-phenyl-o-anisidine (IUPAC name: 2-methoxy-5-methyl-4-phenylaniline; CAS RN: 206761-76-4). Due to the limited availability of experimental data for this specific compound, this document combines predicted properties with a detailed, proposed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. For comparative purposes, experimentally determined data for the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are also presented. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of substituted biphenylamines.

Introduction

This compound is a substituted aromatic amine belonging to the biphenylamine class of compounds. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by this class of molecules. The specific substitution pattern of this compound, featuring a methoxy, a methyl, and an amino group on one phenyl ring coupled with a second phenyl ring, suggests its potential as a scaffold for the development of novel pharmaceutical agents or as a monomer in polymer synthesis. This guide aims to consolidate the currently available information and provide a practical framework for its laboratory synthesis and further investigation.

Physicochemical Properties

Experimental data for this compound is scarce. The following table summarizes the available, primarily predicted, physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-methyl-4-phenylaniline | - |

| CAS Number | 206761-76-4 | - |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Melting Point | 65°C | Predicted |

| Boiling Point | 325.6°C at 760 mmHg | Predicted |

| Density | 1.081 g/cm³ | Predicted |

| Refractive Index | 1.59 | Predicted |

| Solubility | No data available | - |

For the purpose of comparison, the experimentally determined properties of the related compounds 5-Phenyl-o-anisidine and 5-Methyl-o-anisidine are provided in the tables below.

Table 2: Physicochemical Properties of 5-Phenyl-o-anisidine

| Property | Value |

| CAS Number | 39811-17-1 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 82-83°C |

| Solubility | Slightly soluble in Methanol |

Table 3: Physicochemical Properties of 5-Methyl-o-anisidine

| Property | Value | Source |

| CAS Number | 120-71-8 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Melting Point | 50-52°C | |

| Boiling Point | 235°C |

Proposed Synthesis

Currently, there is no specific published experimental protocol for the synthesis of this compound. However, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2][3][4]

A proposed synthetic pathway would involve the coupling of a brominated anisidine derivative with phenylboronic acid. The necessary starting material, 4-bromo-2-methoxy-5-methylaniline, can be synthesized from 2-methoxy-5-methylaniline (p-cresidine).

Proposed Experimental Protocol

Step 1: Bromination of 2-Methoxy-5-methylaniline

A potential method for the selective bromination of 2-methoxy-5-methylaniline at the 4-position would be analogous to the bromination of similar anilines. A mild brominating agent would be required to avoid multiple substitutions.

-

Dissolve 2-methoxy-5-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent) in the same solvent, to the cooled aniline solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-methoxy-5-methylaniline.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 4-bromo-2-methoxy-5-methylaniline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base such as potassium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Figure 1: Proposed synthetic workflow for this compound.

Spectral Data

As of the date of this publication, no experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. Researchers who successfully synthesize this compound are encouraged to perform full spectral characterization to contribute to the scientific literature. For reference, spectral data for related compounds such as 2-methoxy-5-methylaniline are available in various chemical databases.[5][6]

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or potential signaling pathway interactions of this compound. The toxicological properties have not been thoroughly investigated, although a safety data sheet indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

The broader class of biphenylamines and substituted anilines exhibits a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds could provide insights into the potential therapeutic applications of this compound.

Conclusion

This compound is a compound of interest for which there is a significant lack of experimental data. This guide provides the most current, albeit limited, information on its physical and chemical properties. The detailed, proposed synthetic protocol based on the robust Suzuki-Miyaura cross-coupling reaction offers a clear and viable path for its preparation in a laboratory setting. The successful synthesis and subsequent characterization of this molecule will be crucial for elucidating its properties and exploring its potential applications in drug discovery and materials science. Further research is strongly encouraged to fill the existing gaps in knowledge regarding its spectral data and biological profile.

References

- 1. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [chemicalbook.com]

Spectroscopic Data and Characterization of 5-Methyl-4-phenyl-o-anisidine (CAS Number 206761-76-4): A Technical Guide

Abstract: This technical guide addresses the spectroscopic data for the compound with CAS number 206761-76-4, identified as 5-Methyl-4-phenyl-o-anisidine. A comprehensive search of publicly available scientific databases and literature reveals a significant lack of experimental spectroscopic data for this specific compound. To provide valuable insights for researchers, scientists, and drug development professionals, this document presents available spectroscopic data for the closely related analogue, 5-Phenyl-o-anisidine (CAS Number 39811-17-1). Furthermore, this guide outlines a detailed hypothetical experimental protocol for the synthesis and subsequent spectroscopic characterization of this compound, providing a foundational workflow for researchers aiming to produce and verify this compound.

Introduction: The Challenge of Data Unavailability for CAS 206761-76-4

The compound assigned CAS number 206761-76-4 is chemically known as this compound. Its molecular formula is C₁₄H₁₅NO, and it possesses a molecular weight of 213.28 g/mol . Despite its listing in chemical supplier databases, a thorough investigation of scientific literature and spectral databases indicates a notable absence of published experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This guide aims to bridge this information gap by providing a detailed analysis of a structurally similar compound and proposing a robust methodology for the synthesis and characterization of the target molecule.

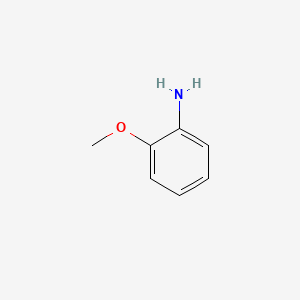

Spectroscopic Data of a Close Structural Analogue: 5-Phenyl-o-anisidine (CAS 39811-17-1)

To offer a point of reference, this section details the available spectroscopic information for 5-Phenyl-o-anisidine, a compound lacking the methyl group present in the target molecule. While direct quantitative data from spectral databases is limited in the public domain, the types of available spectra and their sources are summarized below.

Table 1: Summary of Available Spectroscopic Data for 5-Phenyl-o-anisidine

| Spectroscopic Technique | Data Availability | Source |

| ¹H NMR | Spectrum available in databases | SpectraBase[1] |

| ¹³C NMR | Spectrum available in databases | SpectraBase[1] |

| Infrared (IR) Spectroscopy | Spectrum available in databases | NIST WebBook, SpectraBase[1] |

| Mass Spectrometry (MS) | Spectrum available in databases | NIST WebBook[2] |

Expected Spectroscopic Features of this compound

Based on the structure of this compound and by analogy to 5-Phenyl-o-anisidine, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons, a singlet for the methyl (-CH₃) group protons, and a broad singlet for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the anisole group (around 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213). Fragmentation patterns would likely involve the loss of methyl and methoxy groups.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process, adapted from known procedures for similar biaryl amines. A logical workflow for its synthesis and subsequent characterization is presented below.

Detailed Experimental Protocols

The following are hypothetical but detailed experimental protocols for the synthesis and characterization of this compound.

3.1.1. Synthesis of 4-Phenyl-2-methyl-6-nitroaniline (via Suzuki Coupling)

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methyl-6-nitroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-2-methyl-6-nitroaniline.

3.1.2. Synthesis of this compound (via Nitro Group Reduction)

-

Reaction Setup: Dissolve the 4-phenyl-2-methyl-6-nitroaniline (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent Addition: Add a reducing agent. A common method is the addition of iron powder (Fe, 5.0 eq.) and a catalytic amount of hydrochloric acid (HCl).

-

Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and filter through celite to remove the iron salts. Extract the filtrate with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be further purified by column chromatography or recrystallization.

3.1.3. Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Perform 2D NMR experiments such as COSY and HSQC to aid in proton and carbon signal assignments.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI for volatile compounds or Electrospray Ionization - ESI for less volatile compounds).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Logical Relationships in Spectroscopic Analysis

The characterization of a novel or uncharacterized compound like this compound follows a logical progression where different spectroscopic techniques provide complementary information to elucidate and confirm the chemical structure.

Conclusion

While direct experimental spectroscopic data for this compound (CAS 206761-76-4) is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers. By referencing the data of the close structural analogue, 5-Phenyl-o-anisidine, and following the proposed synthetic and characterization workflows, it is possible to synthesize, purify, and thoroughly characterize the target compound. The successful application of the described spectroscopic techniques will be crucial in confirming the identity and purity of this compound for its potential applications in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Methyl-4-phenyl-o-anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-Methyl-4-phenyl-o-anisidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic data from structurally similar analogs, particularly 4-Methoxy-N-phenylaniline, and established principles of computational chemistry and conformational analysis. The document outlines the postulated three-dimensional structure, including key bond lengths, angles, and the critical dihedral angle between the aromatic rings, which is dictated by steric hindrance. A plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is detailed, complete with a step-by-step experimental protocol. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding of both the synthetic process and the conformational determining factors.

Introduction

This compound, a substituted biphenyl amine, presents a scaffold of interest in medicinal chemistry and materials science. The relative orientation of its two aromatic rings, governed by the substitution pattern, is crucial for its interaction with biological targets and for its material properties. The presence of a methoxy group ortho to the phenyl-phenyl bond and a methyl group adjacent to the amino functionality introduces significant steric constraints that dictate the molecule's preferred conformation. This guide aims to provide a detailed theoretical and predictive overview of its structural characteristics.

Postulated Molecular Structure and Conformation

The molecular structure of this compound is characterized by a biphenyl core with an amino group, a methoxy group, and a methyl group on one of the phenyl rings. The key conformational feature is the torsion or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, the planar conformation is destabilized by steric repulsion between the ortho hydrogens, leading to a twisted structure in the gas phase.

In this compound, the bulky methoxy group at the ortho position (C2) to the inter-ring carbon-carbon bond forces a significant deviation from planarity to alleviate steric strain with the ortho hydrogens of the adjacent phenyl ring. This results in a twisted conformation.

Analysis of a Structural Analog: 4-Methoxy-N-phenylaniline

In the absence of direct crystallographic data for this compound, data from the closely related molecule 4-Methoxy-N-phenylaniline can be used as a proxy. The crystal structure of this analog reveals a dihedral angle of 59.9(2)° between the two benzene rings[1]. This significant twist from planarity highlights the influence of the substituents.

Predicted Conformation of this compound

It is postulated that the dihedral angle in this compound will be even larger than that observed in 4-Methoxy-N-phenylaniline. The presence of the phenyl group at the C4 position, ortho to the methyl group at C5, introduces additional steric hindrance. This increased steric crowding will likely force a greater twist between the two aromatic rings to achieve a lower energy conformation.

Quantitative Structural Data (Based on Analog)

The following tables summarize the crystallographic data for 4-Methoxy-N-phenylaniline, which serves as a model for the bond lengths and angles in this compound[1].

Table 1: Selected Bond Lengths for 4-Methoxy-N-phenylaniline

| Bond | Length (Å) |

| C1 - C6 | 1.385(4) |

| C1 - C2 | 1.388(4) |

| C2 - C3 | 1.381(4) |

| C3 - C4 | 1.378(4) |

| C4 - C5 | 1.384(4) |

| C5 - C6 | 1.380(4) |

| C8 - C13 | 1.384(4) |

| C8 - C9 | 1.391(4) |

| C9 - C10 | 1.383(4) |

| C10 - C11 | 1.378(4) |

| C11 - C12 | 1.381(4) |

| C12 - C13 | 1.386(4) |

| N7 - C4 | 1.411(3) |

| N7 - C8 | 1.416(3) |

| O14 - C11 | 1.372(3) |

| O14 - C15 | 1.422(4) |

Table 2: Selected Bond Angles for 4-Methoxy-N-phenylaniline

| Angle | Angle (°) |

| C6 - C1 - C2 | 120.1(3) |

| C3 - C2 - C1 | 119.9(3) |

| C4 - C3 - C2 | 120.2(3) |

| C3 - C4 - C5 | 119.6(3) |

| C6 - C5 - C4 | 120.2(3) |

| C5 - C6 - C1 | 120.0(3) |

| C4 - N7 - C8 | 126.3(2) |

| C13 - C8 - C9 | 119.8(3) |

| C10 - C9 - C8 | 120.1(3) |

| C11 - C10 - C9 | 120.1(3) |

| C10 - C11 - C12 | 119.7(3) |

| C11 - C12 - C13 | 120.3(3) |

| C8 - C13 - C12 | 119.9(3) |

| C11 - O14 - C15 | 117.6(2) |

Table 3: Dihedral Angle for 4-Methoxy-N-phenylaniline

| Dihedral Angle (Rings A to B) | Angle (°) |

| C1-C6 / C8-C13 | 59.9(2) |

Factors Influencing Conformation

The final conformation of this compound is a balance of several factors, primarily steric hindrance and electronic effects. The diagram below illustrates the key steric interactions that lead to the twisted conformation.

References

An In-depth Technical Guide to the Solubility of 5-Methyl-4-phenyl-o-anisidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Methyl-4-phenyl-o-anisidine, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the known solubility characteristics of structurally similar aromatic amines. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the solubility of solid organic compounds in organic solvents, enabling researchers to generate precise data. Visual aids in the form of workflow and structural relationship diagrams are included to enhance understanding.

Introduction

This compound, also known as 4-methoxy-5-methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine of interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility plays a critical role. Solubility data is essential for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating products. This guide aims to provide the available solubility information and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, by examining the solubility of structurally related compounds, a qualitative prediction of its solubility profile can be established. The presence of a polar amino group and a methoxy group suggests potential for hydrogen bonding, while the biphenyl and methyl-substituted benzene rings contribute to its nonpolar character. This amphiphilic nature indicates that its solubility will be highly dependent on the solvent's properties.

Solubility of Structurally Related Compounds

To infer the solubility of this compound, the solubility of several analogous compounds has been compiled. These compounds share key structural motifs with the target molecule, providing valuable insights into its likely behavior in various organic solvents.

| Compound Name | Structure | CAS Number | Solvent | Solubility |

| This compound | C₁₄H₁₅NO | 120459-93-4 | No Data Available | No Data Available |

| 5-Phenyl-o-anisidine | C₁₃H₁₃NO | 39811-17-1 | Methanol | Slightly Soluble[1][2] |

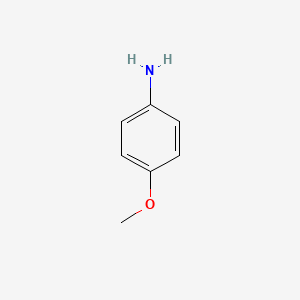

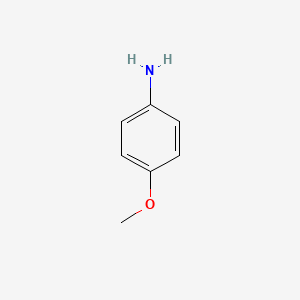

| 5-Methyl-o-anisidine | C₈H₁₁NO | 120-71-8 | Alcohol, Ether | Soluble[3] |

| Benzene | Insoluble[3] | |||

| Hot Water | Slightly Soluble[3] | |||

| p-Anisidine | C₇H₉NO | 104-94-9 | Methanol, Ethanol | Freely Soluble[4] |

| Water | Sparingly Soluble[5] | |||

| o-Anisidine | C₇H₉NO | 90-04-0 | Ethanol, Ether, Acetone, Benzene | Soluble[6] |

| Water | 1.5 g/100 mL[6] | |||

| 4-Methoxybiphenyl | C₁₃H₁₂O | 613-37-6 | Ether, Ethanol | Soluble[7] |

| Water | Insoluble[7] |

Based on this information, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and ethers, and limited solubility in nonpolar solvents and water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is adapted from the isothermal equilibrium method, often referred to as the flask method, which is a standard approach for generating reliable solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample using a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility. The syringe and filter should be pre-warmed to the experimental temperature if possible.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

-

4.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

5.2. Structural Relationships of Anisidine Derivatives

This diagram shows the chemical structures of this compound and related compounds for which solubility information is available, highlighting their structural similarities.

References

- 1. 5-PHENYL-O-ANISIDINE CAS#: 39811-17-1 [chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3.imimg.com [3.imimg.com]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. o-Anisidine - Wikipedia [en.wikipedia.org]

- 7. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Methyl-4-phenyl-o-anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in chemical research.[1] These methods allow for the detailed investigation of the electronic structure and properties of molecules, providing data that complements and guides experimental work. For a molecule like 5-Methyl-4-phenyl-o-anisidine, with its interconnected aromatic systems and functional groups, computational analysis can elucidate conformational preferences, electronic distributions, and spectroscopic signatures that are critical for understanding its chemical behavior and potential biological activity.

Methodological Workflow for Quantum Chemical Calculations

The process of performing quantum chemical calculations for a molecule such as this compound follows a structured workflow. This workflow ensures that the calculations are accurate, and the results are physically meaningful.

Caption: A generalized workflow for performing quantum chemical calculations.

Step 1: Molecular Structure Input

The initial step involves creating a three-dimensional model of the this compound molecule. This can be done using molecular building software. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it. The chemical structure of 5-Phenyl-o-anisidine can be found in chemical databases, providing a starting point for building the methylated analogue.[2]

Step 2: Geometry Optimization

Geometry optimization is a computational process that determines the lowest energy arrangement of the atoms in a molecule.[1] This stable, low-energy conformation is crucial for all subsequent calculations.

Experimental Protocol:

-

Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[3][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.[3][5]

-

Basis Set: A basis set is a set of mathematical functions used to describe the distribution of electrons in a molecule. The 6-311+G(d,p) or a similar Pople-style basis set is often employed for such calculations, providing a good balance of accuracy and computational efficiency.[1][4]

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that a minimum on the potential energy surface has been reached.

Step 3: Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum.[1]

Experimental Protocol:

-

Method: The same DFT functional and basis set used for the geometry optimization should be employed for the frequency calculation.

-

Analysis: The absence of imaginary frequencies in the output confirms that the structure is a stable minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.[5][6]

Step 4: Property Calculations

Once a stable geometry is confirmed, a variety of molecular properties can be calculated.

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

Key Parameters:

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability.[4][7]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

Experimental Protocol:

-

These properties are typically calculated using the same DFT method and basis set as the optimization. The results from these calculations provide insights into the molecule's reactivity and potential for forming intermolecular interactions.[8][9]

Quantum chemical calculations can predict various types of spectra, which can be compared with experimental data for validation.

Calculable Spectra:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule.[3][10]

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.[7]

Experimental Protocol:

-

NMR and UV-Vis spectra are calculated using specialized methods within the quantum chemistry software package, often employing the previously optimized geometry and a suitable level of theory.[7][10]

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (Example)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (phenyl) | Value |

| C-N (amine) | Value | |

| C-O (methoxy) | Value | |

| Bond Angles | C-N-H | Value |

| C-O-C | Value | |

| Dihedral Angle | Phenyl-Phenyl | Value |

Table 2: Calculated Electronic Properties (Example)

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Table 3: Predicted Spectroscopic Data (Example)

| Spectrum | Atom/Transition | Calculated Chemical Shift (ppm) or Wavelength (nm) |

| ¹H NMR | Aromatic Protons | Value Range |

| Methyl Proton | Value | |

| ¹³C NMR | Aromatic Carbons | Value Range |

| Methoxy Carbon | Value | |

| UV-Vis | π → π* | Value |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. While specific pathway interactions are unknown, a generalized diagram can illustrate the logical flow from computational prediction to experimental validation.

Caption: From computational prediction to experimental validation.

This diagram illustrates how the fundamental properties derived from quantum chemical calculations can inform hypotheses about a molecule's biological activity, which can then be tested through further computational methods like molecular docking and ultimately validated by experimental assays.[11][12]

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth analysis of this compound. By following the detailed methodologies outlined in this guide, researchers can obtain valuable data on the molecule's geometry, electronic structure, and spectroscopic properties. This information is critical for understanding its fundamental chemical nature and for guiding further research in areas such as drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijert.org [ijert.org]

- 6. ijert.org [ijert.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic investigation, natural bond orbital analysis, HOMO-LUMO and thermodynamic functions of 2-tert-butyl-5-methyl anisole using DFT (B3LYP) calculations. | Semantic Scholar [semanticscholar.org]

- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"potential research applications of substituted o-anisidines"

An In-depth Technical Guide to the Research Applications of Substituted o-Anisidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted o-anisidines, or 2-methoxyanilines, are a versatile class of aromatic compounds characterized by a benzene ring substituted with an amino group and an adjacent methoxy group. This structural motif serves as a crucial building block in a multitude of scientific disciplines. As primary aromatic amines, they are reactive intermediates, enabling the synthesis of a wide array of more complex molecules. Their applications span from the creation of vibrant dyes and advanced polymers to the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current and potential research applications of substituted o-anisidines, with a focus on their roles in medicinal chemistry, materials science, and as pivotal synthetic intermediates.

The parent compound, o-anisidine, is a yellowish liquid that becomes brownish on air exposure, is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[3] While its utility is vast, it is essential to note that o-anisidine is classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, possibly carcinogenic to humans, based on animal studies that demonstrated an increased incidence of urinary bladder tumors.[4][5] This toxicological profile necessitates careful handling and is a critical consideration in drug development and material safety assessments.

Applications in Medicinal Chemistry

The o-anisidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.

Antimicrobial Agents

Derivatives of o-anisidine are significant candidates in the search for new antimicrobial drugs. Schiff bases, formed by the condensation of o-anisidine with aldehydes or ketones like isatin, and their subsequent metal complexes have demonstrated notable biological activity.[6] These compounds have been screened against antibiotic-resistant bacterial strains, including Gram-negative Acinetobacter baumannii and Gram-positive Enterococcus faecalis, as well as the fungus Aspergillus niger, showing promising inhibitory effects.[6] The synthesis of quinoxalines, a class of heterocyclic compounds with broad therapeutic applications including antibacterial and anticancer properties, can also utilize o-anisidine derivatives as precursors.[7]

Table 1: Synthesis Yields of o-Anisidine-Derived Schiff Base and Metal Complexes

| Compound | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Schiff Base Ligand | o-Anisidine + Isatin | 85% | [6] |

| Nickel(II) Complex | Ligand + Nickel(II) Chloride | 65-83% | [6] |

| Copper(II) Complex | Ligand + Copper(II) Chloride | 65-83% | [6] |

| Palladium(II) Complex | Ligand + Palladium(II) Chloride | 65-83% | [6] |

| Silver(I) Complex | Ligand + Silver(I) Nitrate | 65-83% |[6] |

Anticonvulsant Properties

The development of novel anticonvulsant drugs is another active area of research for o-anisidine derivatives. Methoxy-substituted derivatives of isatin-based compounds, which can be synthesized from o-anisidine, have shown remarkable protective activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[8] Specifically, compounds with the methoxy group at the ortho and para positions on the phenyl ring demonstrated significant anti-seizure effects with a high safety profile in neurotoxicity tests.[8] The structural features of these molecules are closely linked to their anticonvulsant activity, making them attractive leads for the development of new treatments for epilepsy.[9]

Table 2: Anticonvulsant Activity of Methoxy-Substituted Isatin Derivatives

| Compound ID (Substitution) | Minimum Effective Dose (MES Test) | Neurotoxicity (Rotarod Test) | Reference |

|---|---|---|---|

| 4j (2-OCH₃) | 30 mg/kg | Low | [8] |

| 4k (3-OCH₃) | 30 mg/kg | Low | [8] |

| 4l (4-OCH₃) | 100 mg/kg | High |[8] |

Role as a Pharmaceutical Intermediate

Beyond its use in specific therapeutic areas, o-anisidine is a fundamental intermediate in the broader pharmaceutical industry. It serves as a starting material for the synthesis of a range of drugs, including analgesics, anti-inflammatory agents, antihypertensives, and antihistamines.[2] Its chemical reactivity allows for its incorporation into complex molecular architectures, highlighting its importance in the drug discovery and development pipeline.

Caption: Logical relationship of o-anisidine in medicinal chemistry.

Applications in Materials Science

The ability of o-anisidine to undergo polymerization and interact with various substrates makes it a valuable monomer in materials science for creating functional polymers and protective coatings.

Conducting Polymers

Poly(o-anisidine) (POA) is a soluble, stable, and conductive polymer from the polyaniline family.[10][11] It can be synthesized via chemical or electrochemical oxidative polymerization to produce either powders or thin films, respectively.[12] The presence of the methoxy group enhances solubility in various organic solvents compared to the parent polyaniline, facilitating better processing.[11] The electrical conductivity of POA makes it suitable for applications in sensors, electronic components, and as a component in electrorheological fluids.[11][12]

Corrosion Inhibition

One of the most well-documented applications of POA is in corrosion protection.[13] Thin films of POA can be electrochemically deposited onto various metal surfaces, including brass, steel, and aluminum, to act as a protective barrier.[10] Studies have shown that POA coatings can significantly reduce the corrosion rate of metals in saline environments, in some cases by a factor of up to 800.[10] The protective mechanism involves creating a physical barrier that limits the exposure of the metal to corrosive agents.

Advanced Composites

To enhance its physical and chemical properties, POA is often incorporated into composite materials. For instance, magnetite/POA core/shell particles have been developed for use in electrorheological fluids, which change viscosity in the presence of an electric field.[11] Composites of POA with silicon carbide (SiC) have been blended with epoxy resins to create highly effective anti-corrosion coatings for steel.[13] The inclusion of SiC nanoparticles improves compatibility with the epoxy matrix and enhances the barrier effect against corrosion.[13] Other composites with carbon nanotubes and graphene are being explored for use in catalysts and membranes.[12]

Caption: Synthesis and application workflow for Poly(o-anisidine).

Applications as a Synthetic Intermediate

The primary industrial use of o-anisidine is as an intermediate in the synthesis of a wide variety of organic compounds, particularly dyes and pigments.[14]

Dye and Pigment Industry

A significant portion of commercially produced o-anisidine is used in the manufacturing of azo dyes.[15] These dyes are characterized by the R−N=N−R′ functional group and are used to color a vast range of products, including textiles, printing inks, and plastics.[15] Specific examples include Pigment Yellow 74 and Pigment Red 15.[15]

Synthesis of Heterocyclic Compounds

o-Anisidine is a valuable precursor for synthesizing various heterocyclic structures that are important in both materials science and medicinal chemistry. As previously mentioned, it is used to produce quinoxaline derivatives, which are known for their diverse biological activities.[7] The reactivity of the amino group allows for cyclization reactions to form these complex ring systems.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving substituted o-anisidines.

Protocol 1: Synthesis of an o-Anisidine-Derived Schiff Base

This protocol is based on the synthesis of a bidentate ligand from o-anisidine and isatin.[6]

-

Reactant Preparation: In a round-bottom flask, dissolve 1H-Indole-2,3-dione (isatin) in absolute ethanol.

-

Addition of o-Anisidine: Add an equimolar amount of ortho-methoxy aniline (o-anisidine) to the solution.

-

Reaction: Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. The reported yield for this specific reaction is approximately 85%.[6]

Protocol 2: Electrochemical Synthesis of Poly(o-anisidine) (POA) Film

This protocol describes the general procedure for depositing a POA film on a conductive substrate for corrosion studies.[10][16]

-

Electrolyte Preparation: Prepare an aqueous solution containing the o-anisidine monomer (e.g., 0.2 M) and a supporting electrolyte, such as sulfuric acid (e.g., 1.0 M) or an aqueous salicylate solution.[10][16] Adjust the pH as necessary (e.g., to 1.0).[16]

-

Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (the metal to be coated, e.g., brass, platinum), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

-

Polymerization: Perform the electropolymerization using either a potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) method.

-

Film Characterization: After deposition, rinse the coated electrode with distilled water and dry it. Characterize the film using techniques such as UV-visible spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Scanning Electron Microscopy (SEM).[10]

Protocol 3: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol outlines the double dilution technique to determine the MIC of synthesized o-anisidine derivatives.[7]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., nutrient broth for bacteria, malt extract broth for fungi) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256, 128, 64, 32, 16, 8 µg/mL).[7]

-

Inoculation: Add a standardized suspension of the target microorganism to each well. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).[7]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for MIC determination.

Conclusion and Future Outlook

Substituted o-anisidines are a cornerstone of chemical synthesis with expanding applications in high-value sectors. In medicinal chemistry, they are not only key intermediates but also form the basis of novel compounds with significant antimicrobial and anticonvulsant potential. For drug development professionals, the challenge lies in navigating their toxicological properties while harnessing their synthetic versatility to create safer, more effective therapeutics. In materials science, the development of functional polymers and composites from o-anisidine continues to yield materials with enhanced conductivity and superior corrosion resistance. Future research will likely focus on creating "smart" materials that respond to environmental stimuli and on developing greener synthesis routes for both the monomer and its polymers. The continued exploration of this class of compounds promises to yield further innovations across the scientific landscape.

References

- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. o-Anisidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Magnetite/Poly(ortho-anisidine) Composite Particles and Their Electrorheological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly(o‐anisidine), its composites, derivatives and applications: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nandosal.com [nandosal.com]

- 16. electrochemsci.org [electrochemsci.org]

A Technical Guide to 5-Methyl-4-phenyl-o-anisidine: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-Methyl-4-phenyl-o-anisidine (IUPAC name: 2-methoxy-5-methyl-4-phenylaniline). Due to the limited specific historical information on the discovery of this particular molecule, this document focuses on its chemical identity, a plausible synthetic pathway derived from established organic chemistry principles, and its physicochemical properties. The guide also situates the compound within the broader historical and industrial context of its parent molecule, o-anisidine, and related derivatives, which have significance in the dye industry and as precursors in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and a conceptual experimental workflow for its synthesis is visualized.

Introduction and Historical Context

The specific discovery and a detailed historical narrative for this compound are not well-documented in current scientific literature. The compound is identified in chemical databases such as PubChem with the Chemical Abstracts Service (CAS) number 206761-76-4, indicating its formal registration as a distinct chemical entity[1]. However, dedicated studies detailing its initial synthesis or specific applications are scarce.

The history of its parent structure, o-anisidine, is more established. o-Anisidine is an organic compound that has been used as a chemical intermediate in the synthesis of azo pigments and dyes[2][3]. The development of aniline derivatives in the mid-19th century was a pivotal moment in the chemical industry, stemming from the burgeoning field of synthetic dyes derived from coal tar[4]. These compounds, including various substituted anisidines, became foundational building blocks for a vast array of commercial products.

Derivatives of o-anisidine are also of interest to medicinal chemists and drug development professionals. Substituted anilines are a common scaffold in many pharmaceutical compounds[4]. The addition of methyl and phenyl groups to the o-anisidine core, as seen in this compound, can significantly alter its steric and electronic properties, making it a candidate for investigation in drug discovery programs. For instance, related substituted pyrido[2,3-d]pyrimidines, which can be synthesized from anisidine derivatives, have been explored as potential inhibitors of dihydrofolate reductases.

Chemical and Physical Properties

The properties of this compound and its related, more extensively studied precursors are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | This compound | 5-Methyl-o-anisidine (p-Cresidine) | 5-Phenyl-o-anisidine | o-Anisidine |

| IUPAC Name | 2-methoxy-5-methyl-4-phenylaniline | 2-Methoxy-5-methylaniline | 2-Methoxy-5-phenylaniline | 2-Methoxyaniline |

| CAS Number | 206761-76-4[1] | 120-71-8[5] | 39811-17-1[6] | 90-04-0[2] |

| PubChem CID | 2759981[7] | 8450 | 123489[8] | 7000 |

| Molecular Formula | C₁₄H₁₅NO | C₈H₁₁NO | C₁₃H₁₃NO | C₇H₉NO |

| Molecular Weight | 213.28 g/mol | 137.18 g/mol | 199.25 g/mol | 123.15 g/mol |

| Appearance | Solid (predicted) | White to brown powder/lump[9] | Brown coarse powder[6] | Yellowish to brown liquid[2] |

| Melting Point | Not available | 50-52 °C | 82-83 °C | 6.2 °C[2] |

| Boiling Point | Not available | 235 °C | Not available | 224 °C[2] |

| Solubility | Not available | Slightly soluble in hot water[9] | Slightly soluble in Methanol[6] | 1.5 g/100 ml in water; soluble in ethanol, ether[2] |

Plausible Synthesis and Experimental Protocol

Conceptual Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor, such as 5-methyl-o-anisidine (p-cresidine). The key steps would involve the introduction of a phenyl group at the 4-position, likely preceded by the installation and subsequent reduction of a nitro group to direct the substitution and form the final amine.

A potential precursor for this synthesis is 5-Methyl-4-nitro-o-anisidine, which has a registered CAS number (134-19-0)[10]. A Suzuki or similar cross-coupling reaction could then be employed to introduce the phenyl group, followed by the reduction of the nitro group.

References

- 1. This compound 206761-76-4, CasNo.206761-76-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. o-Anisidine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 5. 5-Methyl-o-anisidine [oakwoodchemical.com]

- 6. 5-PHENYL-O-ANISIDINE | 39811-17-1 [chemicalbook.com]

- 7. This compound | C14H15NO | CID 2759981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Phenyl-o-anisidine | C13H13NO | CID 123489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 5-Methyl-4-nitro-o-anisidine | CAS#:134-19-0 | Chemsrc [chemsrc.com]

Thermal Stability and Degradation of 5-Methyl-4-phenyl-o-anisidine: A Technical Guide

Introduction

5-Methyl-4-phenyl-o-anisidine is an aromatic amine derivative with a methoxy and a methyl group on the aniline ring, and a phenyl substituent. These structural features are expected to influence its thermal stability and degradation profile. Aromatic amines and their derivatives are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Understanding their thermal behavior is crucial for ensuring safety, optimizing reaction conditions, and determining the shelf-life of products.

This technical guide outlines the common experimental techniques used to evaluate the thermal stability of such compounds and discusses potential degradation pathways.

Predicted Thermal Behavior

Based on the structure of this compound, its thermal stability is likely to be influenced by the strength of the C-N, C-O, and C-C bonds within the molecule. The presence of the methoxy and amino groups may provide sites for the initiation of degradation. The phenyl and methyl substituents will also affect the overall molecular weight and intermolecular forces, which can influence the boiling point and the energy required for decomposition.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a series of analytical techniques would be employed. The following are standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are fundamental for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and the presence of volatile components.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperatures at which maximum weight loss occurs (Tmax) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting point, glass transitions, and enthalpies of transition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic transition. The heat of fusion can be calculated from the area under the melting peak.

Illustrative Data for Related Compounds

The following tables summarize thermal analysis data for o-anisidine and p-anisidine, which can serve as a reference for the expected thermal properties of this compound.

Table 1: Thermal Properties of o-Anisidine and p-Anisidine

| Compound | Melting Point (°C) | Boiling Point (°C) | Onset of Thermal Degradation (TGA, °C) |

| o-Anisidine | 6.2[1] | 224[1] | Not specified in search results |

| p-Anisidine | 57-60 | 240-243 | ~135-150[2] |

Table 2: DSC Data for p-Anisidine [2][3]

| Parameter | Value |

| Melting Temperature | 59.41 °C |

| Latent Heat of Fusion (ΔH) | 146.78 J/g |

Table 3: TGA Data for p-Anisidine [2]

| Parameter | Value |

| Onset Temperature of Degradation | 134.68 °C |

| Temperature of Maximum Degradation (Tmax) | 165.99 °C |

Potential Degradation Pathways

The thermal degradation of aromatic amines can proceed through various mechanisms, including the cleavage of substituent groups and the rupture of the aromatic ring at higher temperatures. For this compound, degradation could be initiated by the cleavage of the C-N bond of the amino group or the C-O bond of the methoxy group. The presence of the phenyl and methyl groups could lead to the formation of a variety of smaller volatile fragments and a stable char residue at high temperatures.

Theoretical studies on the degradation of o-anisidine initiated by OH radicals suggest that degradation can occur through OH addition to the aromatic ring or H-atom abstraction.[4] While this is not thermal degradation, it provides insight into the reactive sites of the molecule.

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and a generalized logical relationship for assessing the thermal stability of a compound like this compound.

References

- 1. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety Data for 5-Methyl-4-phenyl-o-anisidine

Introduction to 5-Methyl-4-phenyl-o-anisidine

This compound is an organic compound with the molecular formula C14H15NO.[1] Due to the lack of specific toxicological studies, a comprehensive health and safety profile cannot be established for this compound. The following sections provide the limited available data and a comparative analysis with structurally related compounds to offer a preliminary hazard assessment.

Below is a diagram illustrating the structural relationship between this compound and its analogs, for which more extensive safety data is available.

Health and Safety Data for this compound

Currently, there is no specific GHS classification or detailed toxicological data available for this compound in publicly accessible databases.[1] Researchers handling this compound should treat it as potentially hazardous and employ stringent safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Health and Safety Data for Structural Analogs

To provide a preliminary risk assessment, this section details the health and safety information for two closely related analogs: o-anisidine and 5-phenyl-o-anisidine.

o-Anisidine is a primary aromatic amine that is used in the manufacturing of dyes.[2] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2][3]

Table 1: GHS Classification for o-Anisidine

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[4] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[3] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[3] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[3] |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[3] |

| Carcinogenicity (Category 1B) | H350: May cause cancer.[4] |

| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[4] |

Data sourced from various Safety Data Sheets.[3][4]

Table 2: Workplace Exposure Limits for o-Anisidine

| Organization | Exposure Limit (8-hour TWA) |

| OSHA (PEL) | 0.5 mg/m³ |

| NIOSH (REL) | 0.5 mg/m³ |

| ACGIH (TLV) | 0.5 mg/m³ |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.[5][6]

5-Phenyl-o-anisidine is another structural analog for which some safety data is available.

Table 3: GHS Classification for 5-Phenyl-o-anisidine

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[7] |

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[7]

Experimental Protocols

Due to the absence of specific toxicological studies on this compound, no experimental protocols can be cited. For reference, a general workflow for assessing the acute oral toxicity of a new chemical entity is outlined below.

Signaling Pathways

There is no information available on the signaling pathways affected by this compound. For the analog o-anisidine, its carcinogenicity is linked to its metabolism, which can lead to the formation of DNA adducts, a key event in chemical carcinogenesis. The precise signaling pathways disrupted by these adducts are a subject of ongoing research.

Conclusion and Recommendations